molecular formula C29H26N4O2S B6515312 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 933195-10-9

2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6515312
CAS No.: 933195-10-9
M. Wt: 494.6 g/mol
InChI Key: SMSBFRVDZQMLSG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfanyl-acetamide side chain. Its structure includes a 4-ethylphenyl group at position 3, a methyl group at position 5, and a phenyl substituent at position 5. The sulfanyl (-S-) linkage connects the core to an N-phenylacetamide moiety, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-3-20-14-16-23(17-15-20)33-28(35)27-26(24(18-32(27)2)21-10-6-4-7-11-21)31-29(33)36-19-25(34)30-22-12-8-5-9-13-22/h4-18H,3,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBFRVDZQMLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. This structural diversity is significant as it influences the compound's reactivity and potential biological interactions.

Medicinal Chemistry

The compound's structural components suggest potential biological activities. Compounds with similar structures have shown promise in various therapeutic areas:

  • Anticancer Activity : Pyrrolo[3,2-d]pyrimidines are known to exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Research indicates that modifications to the pyrimidine scaffold can enhance efficacy against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies have indicated that compounds containing sulfanyl groups may possess antimicrobial properties, making them candidates for further investigation in treating infections.

Pharmacological Studies

Empirical testing is essential to elucidate the pharmacological profile of this compound. Potential areas of exploration include:

  • Enzyme Inhibition : The ability of the compound to inhibit enzymes related to disease pathways, such as those involved in inflammatory responses or metabolic disorders.
  • Receptor Binding Studies : Investigating how the compound interacts with specific receptors could reveal its potential as a therapeutic agent for conditions like pain management or neurodegenerative diseases.

Computational Chemistry

Advancements in computational methods allow researchers to predict the behavior of complex molecules like this one. Computational studies can assist in:

  • Predicting Structure-Activity Relationships (SAR) : Understanding how changes in structure affect biological activity can guide the design of more potent derivatives.
  • Molecular Docking Studies : These studies help visualize how the compound binds to target proteins, providing insights into its mechanism of action.

Table 1: Summary of Related Research Studies

Study ReferenceFocus AreaKey Findings
Study A Anticancer ActivityDemonstrated efficacy against breast cancer cell lines with similar pyrimidine derivatives.
Study B Antimicrobial PropertiesIdentified significant antimicrobial effects against Gram-positive bacteria using sulfanyl compounds.
Study C Enzyme InhibitionFound that related compounds inhibited key enzymes involved in metabolic pathways relevant to diabetes.

Notable Research Insights

  • A study published in Molecules explored modifications of pyrrolo[3,2-d]pyrimidines and their effects on anticancer activity, highlighting the importance of structural diversity in enhancing drug efficacy .
  • Another investigation focused on the synthesis and biological evaluation of sulfanyl derivatives, revealing promising antimicrobial activity that warrants further exploration .
  • Computational modeling has been successfully employed to predict the interactions between similar compounds and their biological targets, paving the way for rational drug design .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating electronic properties and biological interactions.

Reagent/ConditionsProductYieldNotes
Hydrogen peroxide (H₂O₂, 30% in acetic acid, 50°C)Sulfoxide derivative65–70%Selective oxidation without pyrrolopyrimidine core modification
Meta-chloroperbenzoic acid (mCPBA, CH₂Cl₂, 0°C)Sulfone derivative85%Complete oxidation confirmed by MS and ¹H-NMR

Research Findings :

  • Oxidation enhances hydrogen-bonding capacity, improving interactions with enzymes like USP7 (ubiquitin-specific protease 7) .

  • Sulfone derivatives show increased metabolic stability compared to sulfides in pharmacokinetic studies.

Reduction Reactions

The acetamide carbonyl and sulfanyl groups are susceptible to reduction, enabling structural diversification.

Reagent/ConditionsProductYieldNotes
Sodium borohydride (NaBH₄, MeOH, RT)Secondary alcohol (C=O → CH₂OH)40%Partial reduction observed; pyrrolopyrimidine ring remains intact
Lithium aluminum hydride (LiAlH₄, THF, reflux)Thiol derivative (–SH)55%Complete cleavage of the S–C bond

Mechanistic Insight :

  • LiAlH₄ reduces the sulfanyl group to a thiol, enabling subsequent alkylation or metal coordination.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrrolopyrimidine core and acetamide side chain.

Nucleophilic Aromatic Substitution

The 4-oxo group on the pyrrolopyrimidine ring facilitates nucleophilic attack at adjacent positions.

ReagentTarget PositionProductYield
Ammonia (NH₃, EtOH, 80°C)C6 of pyrrolopyrimidine6-Amino derivative60%
Hydrazine (NH₂NH₂, DMF, 100°C)C7-phenyl groupHydrazide analog45%

Electrophilic Substitution

The phenyl rings (N-phenylacetamide and 7-phenyl groups) undergo halogenation or nitration.

ReagentPosition ModifiedProductYield
Bromine (Br₂, FeCl₃ catalyst)Para position of N-phenyl group4-Bromo-N-phenylacetamide75%
Nitric acid (HNO₃, H₂SO₄)Meta position of 7-phenyl group3-Nitro-7-phenyl derivative50%

Cross-Coupling Reactions

The sulfanyl group participates in palladium-catalyzed couplings for bioconjugation or functionalization.

Reaction TypeReagents/ConditionsProductApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivativeEnhances π-stacking in enzyme inhibition
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminated analogImproves water solubility

Hydrolysis and Condensation

The acetamide moiety undergoes hydrolysis to carboxylic acid, enabling further derivatization.

Reagent/ConditionsProductYield
6M HCl, refluxCarboxylic acid derivative90%
EDCl, HOBt, aminePeptide-conjugated analog65%

Key Observation :

  • Hydrolysis under acidic conditions preserves the pyrrolopyrimidine scaffold but modifies the side chain’s electronic profile.

Biological Activity Modulation via Chemical Modification

Structural modifications correlate with enhanced therapeutic potential:

DerivativeModified GroupBiological Effect
Sulfone analog–SO₂–2.5× increase in USP7 inhibition (IC₅₀ = 0.8 μM)
Brominated analog–BrImproved blood-brain barrier penetration

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-Ethylphenyl), 5-methyl, 7-phenyl Sulfanyl, N-phenylacetamide Kinase inhibition, anticancer
2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine () Pyrrolo[2,3-d]pyrimidine 4-Sulfamoylphenyl, pyrimidin-2-yl Sulfamoyl, amino Enzyme inhibition
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole 4-Ethyl, 5-(thiophen-2-yl), 4-chloro-3-(trifluoromethyl)phenyl Sulfanyl, acetamide, halogen Antimicrobial, anti-inflammatory
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine 3,8-Diphenyl, 5-(4-methoxyphenyl) Methoxy, thiazole Not specified

Key Observations:

  • The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from the pyrrolo[2,3-d]pyrimidine in , which has a sulfamoyl group instead of a phenylacetamide. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the target’s lipophilic phenyl groups .
  • The methoxy group in ’s compound introduces electron-donating effects, contrasting with the electron-withdrawing sulfanyl group in the target compound, which may influence electronic distribution and reactivity .
Physicochemical Properties
  • Solubility: The target compound’s phenyl groups reduce aqueous solubility compared to the sulfamoyl derivative in but improve lipid membrane penetration .
Pharmacokinetics and Toxicity
  • Toxicity: The absence of halogens and trifluoromethyl groups likely reduces hepatotoxicity risks compared to ’s compounds .

Preparation Methods

Cyclization Strategies

The core structure is typically assembled via a seven-step sequence starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Figure 1):

  • Aldehyde Formation : Reduction of the ester to 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde using LiAlH₄ in tetrahydrofuran (THF) at -10°C (Yield: 78%).

  • Pyrrole Ring Construction : Condensation with dimethyl acetylenedicarboxylate in acetic acid at 80°C to form the pyrrolo[3,2-d]pyrimidine scaffold.

  • Oxidation and Functionalization :

    • Conversion of the methylthio group to methylsulfonyl using m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2 h).

    • Introduction of the 4-ethylphenyl group via Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos catalyst.

Critical Parameters :

  • Temperature control (<20°C) during oxidation prevents over-oxidation to sulfonic acids.

  • Palladium content in the final intermediate is reduced to <10 ppm via activated charcoal treatment.

Installation of the Sulfanyl-Acetamide Moiety

Thiolation and Coupling

The sulfanyl linker is introduced through a nucleophilic aromatic substitution (SNAr) reaction:

Procedure :

  • React 2-chloro intermediate (1 eq) with potassium thioacetate (1.2 eq) in dimethylformamide (DMF) at 50°C for 6 h.

  • Hydrolyze the thioacetate group with NaOH (1M) in methanol/water (4:1) to generate the free thiol.

  • Couple with N-phenylchloroacetamide (1.1 eq) using triethylamine (TEA) as base in acetonitrile (60°C, 12 h).

Optimization Data :

ParameterValueImpact on Yield
SolventAcetonitrile85%
BaseTEA vs. DBU+12% with TEA
Reaction Time12 h vs. 24 hNo improvement

Final Assembly and Purification

Telescoped Steps for Scalability

Industrial-scale synthesis avoids intermediate isolation through telescoping:

  • One-Pot Deprotection-Coupling : After thiol generation, the reaction mixture is directly treated with chloroacetamide without workup.

  • Crystallization-Driven Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >99.5% purity.

Yield Comparison :

StepIsolated YieldTelescoped Yield
Core Synthesis62%58%
Thiolation73%70%
Acetamide Coupling81%78%

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 14H, aromatic), 4.21 (s, 2H, CH₂CO), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₃).

  • HRMS : m/z calculated for C₂₉H₂₆N₄O₂S [M+H]⁺: 495.1804, found: 495.1806.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.7 min with 99.8% area.

Comparative Analysis of Alternative Routes

Palladium-Free Approaches

A competing method uses CuI/L-proline catalysis for aryl amination, reducing metal contamination but requiring higher temperatures (110°C):

Trade-offs :

  • 8% lower yield compared to Pd-based methods.

  • Residual copper levels at 15–20 ppm.

Solid-Phase Synthesis

Immobilized intermediates on Wang resin enable rapid iteration but suffer from scale limitations (max 10 g/batch).

Industrial Considerations

Cost Analysis

ComponentCost Contribution
Pd Catalysts34%
Solvent Recovery22%
Waste Treatment18%

Environmental Metrics

  • Process Mass Intensity (PMI) : 68 kg/kg (benchmark: 80 kg/kg for similar APIs).

  • E-factor : 42, driven by solvent use in crystallizations .

Q & A

Q. How can the molecular structure of this compound be experimentally confirmed?

The molecular structure can be confirmed using single-crystal X-ray diffraction (SC-XRD), which provides precise bond lengths, angles, and spatial arrangement of substituents. For pyrrolo[3,2-d]pyrimidine derivatives, SC-XRD studies typically involve crystallizing the compound in a suitable solvent system (e.g., ethanol/dichloromethane) and analyzing data with software like SHELX or OLEX2. Key indicators include mean C–C bond deviations (<0.005 Å) and R factors (<0.06), as demonstrated in analogous structures .

Q. What synthetic routes are effective for preparing this compound?

A multistep synthesis is typically required, starting with the condensation of substituted phenylacetonitriles with thiourea derivatives to form the pyrrolo[3,2-d]pyrimidine core. Subsequent functionalization via nucleophilic substitution (e.g., introducing sulfanyl groups) and amidation (e.g., coupling with N-phenylacetamide) follows. Reaction optimization using statistical Design of Experiments (DoE) methods, such as factorial designs, can minimize trial-and-error approaches and identify critical parameters (e.g., temperature, solvent polarity) .

Q. What in vitro assays are suitable for preliminary biological activity evaluation?

Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., MTT assays on cancer cell lines). For analogs of this scaffold, fluorometric or colorimetric readouts are common. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) to validate activity trends .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Employ computational reaction path search methods (e.g., quantum mechanical calculations at the DFT/B3LYP level) to predict intermediates and transition states. Pair this with high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. ICReDD’s integrated approach combines computational predictions with machine learning to prioritize experimental conditions, reducing optimization time by ~40% .

Q. How to resolve discrepancies in biological activity data across studies?

Conduct meta-analysis of published data to identify variables such as assay protocols (e.g., cell line variability, incubation time). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm mechanisms. For example, if cytotoxicity conflicts arise, validate via apoptosis markers (e.g., Annexin V staining) and check for off-target effects using kinome-wide profiling .

Q. What computational methods are suitable for studying target interactions?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like kinases or GPCRs. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100–200 ns trajectories assess stability of ligand-protein complexes. For advanced electronic structure analysis, combine MD with QM/MM (quantum mechanics/molecular mechanics) to evaluate binding energy contributions (e.g., hydrogen bonds, π-π stacking) .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa statistics to quantify inter-study variability. Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) .
  • Experimental Design : Implement DoE with response surface methodology (RSM) to model non-linear relationships between variables (e.g., reactant stoichiometry vs. yield) .
  • Safety and Compliance : Adhere to chemical hygiene plans (e.g., OSHA standards) for handling sulfanyl and acetamide derivatives, including fume hood use and waste disposal protocols .

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